molecular formula C11H9NO3 B058117 2-Oxo-1,2-dihydroquinolin-8-yl acetate CAS No. 15450-72-3

2-Oxo-1,2-dihydroquinolin-8-yl acetate

Cat. No. B058117
CAS RN: 15450-72-3
M. Wt: 203.19 g/mol
InChI Key: UTMRKCQYCLEKDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydroquinolin-8-yl derivatives, such as 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, involves triethylamine-mediated O-acylation reactions. These reactions typically occur between 8-hydroxyquinolin-2(1H)-one and various acyl chlorides in solvents like acetonitrile at room temperature. This methodology is appreciated for its clean reaction profile and straightforward procedure (Becerra, Rojas, & Castillo, 2023).

Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydroquinolin-8-yl acetate derivatives has been extensively studied through techniques like X-ray crystallography. These studies reveal that the oxoquinoline unit is almost planar, with substituents that can significantly affect the molecule's overall geometry and intermolecular interactions (Filali Baba et al., 2019).

Chemical Reactions and Properties

2-Oxo-1,2-dihydroquinolin-8-yl acetate undergoes various chemical reactions, including oxygenation and cyclization, under specific conditions. For example, 2-oxo-1,2-dihydroquinoline 8-monooxygenase catalyzes the NADH-dependent oxygenation of 2-oxo-1,2-dihydroquinoline to 8-hydroxy-2-oxo-1,2-dihydroquinoline, demonstrating the compound's reactivity and potential for further functionalization (Rosche et al., 1995).

Physical Properties Analysis

The physical properties of 2-Oxo-1,2-dihydroquinolin-8-yl acetate derivatives, such as melting points, solubility, and thermal stability, are determined through spectroscopic, spectrometric, and thermal analyses. These properties are essential for understanding the compound's behavior in different environments and applications (Becerra, Rojas, & Castillo, 2023).

Chemical Properties Analysis

The chemical properties of 2-Oxo-1,2-dihydroquinolin-8-yl acetate, including its reactivity towards various reagents, potential for forming hydrogen bonds, and capability to undergo cycloaddition reactions, are crucial for its application in synthetic chemistry and drug discovery. The compound's interactions with other molecules, such as through hydrogen bonding and π–π interactions, have been studied to understand its potential as a building block in organic synthesis and medicinal chemistry (Filali Baba et al., 2019).

Scientific Research Applications

  • Enzyme Research : It's been used to study the enzyme 2-Oxo-1,2-dihydroquinoline 8-monooxygenase in Pseudomonas putida 86. This enzyme catalyzes the NADH-dependent oxygenation of 2-oxo-1,2-dihydroquinoline. It has high substrate specificity and is part of the quinoline degradation pathway (Rosche et al., 1995).

  • Crystal Structure Analysis : Studies have analyzed the crystal structure of related compounds, such as ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, to understand their molecular interactions and stability (Filali Baba et al., 2019).

  • Drug Discovery : 2-Oxo-1, 2-dihydroquinoline has been synthesized for screening in drug discovery due to its novel chemical structure and potential for diversity in drug development (Kurkin et al., 2016).

  • Antiproliferative Activity : Derivatives of 2-oxo-1,2-dihydroquinolin have been studied for their antiproliferative activity, particularly against cancer cell lines. Some compounds showed significant activity, suggesting potential in cancer treatment (Hassan et al., 2021).

  • Synthetic Approaches : Research has focused on developing convenient synthetic routes for related compounds, like methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acet-amido] alkanoates, highlighting the versatility of 2-oxo-1,2-dihydroquinoline in organic synthesis (Ali et al., 2008).

  • Computational Chemistry : Theoretical studies, like density functional theory (DFT), have been applied to compounds like 2-(1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic Acid to understand their electronic structures and properties (Halim, 2018).

  • Anticancer Agents : Novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives have been synthesized and evaluated for their antitumor activities against various cancer cell lines (Fang et al., 2016).

  • Pharmacological Properties : Several studies have synthesized and evaluated the analgesic, diuretic, and antitubercular properties of 2-oxo-1,2-dihydroquinoline derivatives, exploring their potential as therapeutic agents (Ukrainets et al., 2013).

properties

IUPAC Name

(2-oxo-1H-quinolin-8-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7(13)15-9-4-2-3-8-5-6-10(14)12-11(8)9/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMRKCQYCLEKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935000
Record name 2-Hydroxyquinolin-8-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyquinolin-8-yl acetate

CAS RN

15450-72-3
Record name 8-(Acetyloxy)-2(1H)-quinolinone
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Record name 15450-72-3
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Record name 2-Hydroxyquinolin-8-yl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Quinolinone, 8-(acetyloxy)
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Synthesis routes and methods

Procedure details

Quinolin-8-ol 1-oxide (20 g, 124 mmol) in acetic anhydride (200 ml) was stirred at 90° C. for 5 hours. Then the reaction mixture was poured into water/ice mixture (1.5 L), and made neutral by addition of conc. aq. NH3. The precipitate formed was collected by filtration and washed with water. The crude product was purified by suspending in propan-2-ol and addition of petroleum ether to give 2-oxo-1,2-dihydroquinolin-8-yl acetate. 2-Oxo-1,2-dihydroquinolin-8-yl acetate was heated in conc. aq. HCl (200 ml) at 90° C. for 4 hours. The reaction mixture was poured into ice-cold water (400 ml), and the precipitate formed was collected by filtration and washed with water. Recrystallization from propan-2-ol/petroleum ether afforded the subtitle compound (14.1 g, 70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
1.5 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Priya, A Gupta, K Chand, P Singh, A Kathuria… - Bioorganic & medicinal …, 2010 - Elsevier
We have studied earlier a membrane bound novel enzyme Acetoxy Drug: protein transacetylase identified as Calreticulin Transacetylase (CRTAase) that catalyzes the transfer of acetyl …
Number of citations: 50 www.sciencedirect.com
D Becerra, H Rojas, JC Castillo - Molbank, 2023 - mdpi.com
The 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized in good yield using a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-…
Number of citations: 0 www.mdpi.com
SIN Carreira - 2014 - repositorio.ul.pt
More than 15 HDAC inhibitors (HDACi) have been tested in preclinical and clinical studies. However, most of them are not selective of a particular HDAC class or isoform. Due results …
Number of citations: 0 repositorio.ul.pt
A Petitjean, N Kyritsakas… - Chemistry–A European …, 2005 - Wiley Online Library
Molecular devices capable of accessing different controlled conformational states, while optically signaling the occupied state, are attractive tools for nanotechnology since they relate to …
A Gupta, RK Gupta - Journal: Journal of Advances in Chemistry - core.ac.uk
The structural assignment of differently substituted quinolones/coumarins was reviewed using 1H NMR spectral data. In case of quinolones/coumarins, with varied substitutions at C-4 …
Number of citations: 0 core.ac.uk
HM Jhong, YH Liu, SM Peng… - European Journal of …, 2016 - Wiley Online Library
Synthesis and catalytic activity of palladium complexes of 8‐(pyridin‐2‐ylmethoxy)quinolinone (3) were investigated. Complexation of 3 with [Pd(CH 3 CN) 2 Cl 2 ] gave the dimeric …
ヌルマヤ,エフェンディ - (No Title), 2017 - 金沢大学
Number of citations: 4

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